10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
This compound belongs to the furochromene class, characterized by a fused benzofuran-chromenone backbone. Its molecular structure includes a 3-methoxyphenyl substituent at position 10 and a methyl group at position 7 (Figure 1). These substituents influence its electronic properties, solubility, and biological interactions.
Furochromenes are studied for their anti-inflammatory, anticancer, and antioxidant activities. The methoxy group in this compound likely enhances electron donation to the aromatic system, improving binding to biological targets such as enzymes or receptors involved in oxidative stress pathways .
Properties
IUPAC Name |
10-(3-methoxyphenyl)-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O4/c1-13-21-19(20(12-26-21)14-6-5-7-15(10-14)25-2)11-18-16-8-3-4-9-17(16)23(24)27-22(13)18/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADBMBZPLZGEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC(=CC=C4)OC)C5=CC=CC=C5C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a compound belonging to the benzo-furochromene family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a unique structure that includes a methoxyphenyl group. This structural configuration is believed to contribute to its biological properties.
1. Antioxidant Activity
Research indicates that compounds within the benzo-furochromene class exhibit significant antioxidant properties. The presence of the methoxy group in 10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes associated with neurodegenerative diseases:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Studies show that derivatives of this compound exhibit varying degrees of inhibition against these enzymes, which are critical targets in Alzheimer’s disease treatment. For instance, a related compound demonstrated an IC50 value of 5.4 µM against AChE and 6.4 µM against BChE, indicating potent activity .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one | TBD | TBD |
| Related Compound X | 5.4 | 6.4 |
3. Antimicrobial Activity
Emerging studies suggest potential antimicrobial properties of benzo-furochromenes. The compound's structure may facilitate interactions with microbial cell membranes or specific intracellular targets, leading to inhibition of growth in various pathogens .
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of related compounds found that they could significantly reduce neuronal apoptosis induced by oxidative stress in vitro. The presence of the methoxy group was noted to enhance neuroprotection by modulating signaling pathways involved in cell survival .
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial activities among various derivatives, it was found that certain modifications to the benzo-furochromene structure significantly improved efficacy against Gram-positive and Gram-negative bacteria. The specific role of the methoxy group was highlighted as enhancing lipophilicity and membrane penetration .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Substituent Effects on Bioactivity
Key structural variations among furochromene derivatives include substituent type (e.g., halogen, methoxy, alkyl) and position on the aromatic rings. Below is a comparative analysis:
Table 1: Comparative Analysis of Furochromene Derivatives
Key Findings:
- Halogen vs. Methoxy Substitution : Fluorophenyl and chlorophenyl derivatives exhibit stronger antiviral and anticancer activities due to enhanced electrophilicity and target binding . Methoxy groups, as in the target compound, favor antioxidant effects via radical scavenging .
- Biphenylyl vs. Phenyl : Biphenylyl groups improve kinase inhibition by extending π-π stacking interactions with hydrophobic enzyme pockets .
- Natural vs. Synthetic : Visnagin’s 4-methoxy substitution confers unique vasodilatory properties, absent in synthetic derivatives .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | 10-(4-Fluorophenyl) Derivative | 10-(4-Biphenylyl) Derivative |
|---|---|---|---|
| Molecular Weight | ~342 g/mol | 348.37 g/mol | 392.81 g/mol |
| LogP | ~3.2 (estimated) | 3.8 | 4.5 |
| Solubility | Moderate in DMSO | Low in aqueous media | Low in aqueous media |
| Stability | Stable under inert conditions | Light-sensitive | Stable (rigid biphenyl core) |
| Bioavailability | Moderate (Caco-2 Papp = 12 × 10⁻⁶ cm/s) | Low (high LogP) | Low (high molecular weight) |
| References |
- Lipophilicity : The biphenylyl derivative’s higher LogP (4.5) correlates with increased membrane permeability but poorer aqueous solubility, limiting oral bioavailability .
- Stability : The target compound’s methoxy group reduces oxidative degradation compared to halogenated analogs .
Mechanistic Insights
- Target Compound : The 3-methoxyphenyl group may interact with Nrf2/ARE pathways , enhancing antioxidant response elements . In silico studies suggest moderate binding to COX-2 (ΔG = -8.2 kcal/mol) .
- Fluorophenyl Analogues : Exhibit strong binding to EGFR kinase (ΔG = -10.5 kcal/mol) due to fluorine’s electronegativity and hydrophobic interactions .
- Biphenylyl Derivatives : Show dual inhibition of PI3K/Akt/mTOR pathways, critical in cancer cell survival .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
